molecular formula C22H33NO4 B566255 gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester CAS No. 216447-57-3

gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester

Cat. No.: B566255
CAS No.: 216447-57-3
M. Wt: 375.509
InChI Key: XKYAGMPCFLOGLR-QNEBEIHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester is synthesized through the esterification of gamma-linolenic acid with N-hydroxysuccinimide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ester derivatives and hydrolyzed products, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester is unique due to its ability to form stable ester bonds with a wide range of target molecules. This property makes it highly valuable in biochemical research and industrial applications .

Biological Activity

Gamma-Linolenic Acid (GLA) N-Hydroxysuccinimidyl Ester is a derivative of GLA, an omega-6 polyunsaturated fatty acid known for its various biological activities. This article reviews the biological activity of GLA N-hydroxysuccinimidyl ester, focusing on its anti-inflammatory properties, protective effects against oxidative stress, and potential therapeutic applications.

Overview of Gamma-Linolenic Acid

GLA is an 18-carbon fatty acid with three double bonds, classified as an omega-6 fatty acid. It is primarily found in plant oils such as evening primrose oil, borage oil, and black currant seed oil. GLA is converted in the body to dihomogamma-linolenic acid (DGLA) and arachidonic acid (AA), which are precursors to bioactive lipid mediators involved in inflammatory responses .

Anti-Inflammatory Effects

GLA exerts its anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : GLA has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated via the NF-kB signaling pathway, which is crucial in regulating immune responses .
  • Modification of Eicosanoid Production : The conversion of GLA to DGLA leads to the production of anti-inflammatory eicosanoids. DGLA can be metabolized into prostaglandins that have anti-inflammatory properties, thereby reducing inflammation .

Protection Against Oxidative Stress

Research indicates that GLA can protect cells from oxidative stress induced by radiation and other harmful agents. In vitro studies demonstrated that GLA treatment reduced intracellular reactive oxygen species (ROS) levels and enhanced antioxidant enzyme activity in RAW 264.7 macrophage cells exposed to radiation .

In Vitro Studies

  • Cell Viability : GLA has been shown to enhance cell viability in RAW 264.7 cells subjected to oxidative stress. The protective effect was attributed to its ability to modulate ROS levels and promote antioxidant defenses .
  • Cytogenetic Damage : Studies indicated that GLA significantly decreased radiation-induced cytogenetic damage in cultured cells, suggesting a role in DNA protection during oxidative stress conditions .

In Vivo Studies

  • Animal Models : In mouse models exposed to lethal doses of radiation, GLA supplementation resulted in improved survival rates and reduced intestinal injury, indicating its potential as a radioprotective agent .
  • Clinical Implications : Clinical studies have suggested that GLA supplementation can improve outcomes in patients with inflammatory conditions such as asthma and atopic dermatitis by reducing leukotriene production and enhancing lung function .

Case Studies

StudyConditionDosageResults
Arm et al., 2013Mild asthmaGLA 1.67 g/d + SDA 0.88 g/d>50% decrease in basophil response; >35% decrease in neutrophil response
Ziboh et al., 2004Atopic dermatitisGLA 2 g/d>20% decrease in leukotriene production (p<0.05)
Gadek et al., 1999Acute lung injuryCombined GLA and n-3 PUFAsReduced days on ventilation and ICU stay

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYAGMPCFLOGLR-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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